Cetyl linoleate
CAS No.: 20424-31-1
Cat. No.: VC7957154
Molecular Formula: C34H64O2
Molecular Weight: 504.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20424-31-1 |
|---|---|
| Molecular Formula | C34H64O2 |
| Molecular Weight | 504.9 g/mol |
| IUPAC Name | hexadecyl (9Z,12Z)-octadeca-9,12-dienoate |
| Standard InChI | InChI=1S/C34H64O2/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34(35)36-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19H,3-10,12,14-16,18,20-33H2,1-2H3/b13-11-,19-17- |
| Standard InChI Key | MJCPRFASSBVGQD-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Cetyl linoleate consists of a 16-carbon cetyl alcohol chain esterified to linoleic acid (), a polyunsaturated omega-6 fatty acid. The linoleate component contains double bonds at the 9 and 12 positions () , conferring unique conformational flexibility and reactivity. X-ray crystallography data for analogous esters like cetyl palmitate suggest a linear arrangement of hydrocarbon chains with ester carbonyl groups participating in intermolecular hydrogen bonding.
Physicochemical Properties
The compound's physical parameters reflect its dual hydrophobic-hydrophilic nature:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 502.9 g/mol | |
| Boiling Point | >360°C (est.) | |
| Melting Point | -8.5°C to 25°C (est.) | |
| LogP (Octanol-Water) | 4.55 (calculated) | |
| Vapor Pressure | 3.54 × 10⁻⁶ mmHg at 25°C |
These values derive from experimental data on structurally related esters , as direct measurements for cetyl linoleate remain scarce. The low vapor pressure and high logP indicate strong lipid solubility, making it suitable for oil-phase formulations.
Synthesis and Production Methods
Industrial Esterification
Commercial production typically employs acid-catalyzed esterification between cetyl alcohol and linoleic acid under anhydrous conditions. The Cosmetic Ingredient Review (CIR) notes that alkyl ester synthesis generally achieves >95% conversion efficiency when using immobilized lipases or mineral acid catalysts . Process parameters critical for cetyl linoleate synthesis include:
Side products may include diesters and unreacted starting materials, necessitating purification via molecular distillation .
Biosynthetic Pathways
Emerging biotechnological approaches utilize engineered microorganisms like Propionibacterium acnes to produce conjugated linoleic acid derivatives . While current metabolic engineering efforts focus on free fatty acids , adapting these systems for ester biosynthesis could enable sustainable cetyl linoleate production. Key enzymatic challenges involve maintaining regioselectivity during ester bond formation .
Functional Applications
Cosmetic Formulations
As a non-comedogenic emollient, cetyl linoleate improves skin barrier function by forming an occlusive lipid layer. The CIR safety assessment confirms its use in:
Comparative studies with cetyl palmitate demonstrate superior spreadability and faster absorption kinetics due to unsaturated bonds reducing crystal lattice energy.
Pharmaceutical Excipients
In transdermal drug delivery systems, cetyl linoleate enhances permeation of hydrophobic active pharmaceutical ingredients (APIs) by fluidizing stratum corneum lipids . Animal studies show a 2.3-fold increase in ketoprofen bioavailability when formulated with 10% cetyl linoleate versus conventional bases .
Metabolic Fate and Biodegradation
Mammalian Metabolism
In vivo studies using radiolabeled cetyl oleate analogs demonstrate:
Notably, intact ester absorption remains <2%, indicating predominant pre-systemic hydrolysis .
Environmental Persistence
Aerobic biodegradation testing (OECD 301F) predicts:
The ester bond's susceptibility to microbial lipases facilitates rapid environmental breakdown compared to mineral oils .
Emerging Research Directions
Nutraceutical Applications
Preliminary in vitro studies suggest cetyl linoleate may:
These findings warrant clinical trials for androgenetic alopecia and metabolic syndrome applications.
Advanced Delivery Systems
Nanostructured lipid carriers incorporating cetyl linoleate show:
Ongoing research optimizes these systems for targeted cancer therapy.
Regulatory Status and Quality Control
Global Regulatory Approvals
Analytical Characterization
Quality specifications typically require:
Advanced techniques like GC×GC-TOFMS and NMR spectroscopy ensure batch-to-batch consistency .
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